タランプシリン塩酸塩

概要

説明

タランプシリン塩酸塩は、ペニシリン系に属するベータラクタム系抗生物質です。これは、経口投与用に設計された、アンプシリンの酸安定性プロドラッグです。 タランプシリン塩酸塩は、米国ではFDAの承認を受けていませんが、他の地域では様々な細菌感染症の治療に使用されています .

2. 製法

合成経路および反応条件: タランプシリン塩酸塩の合成には、アンプシリンの第一級アミノ基をエチルアセト酢酸でエナミンとして保護する必要があります。この中間体は、3-ブロモフタリドとの反応によってエステル化されます。 エナミンは、アセトニトリル中の希塩酸で注意深く加水分解してタランプシリンが生成されます .

工業的製造方法: タランプシリン塩酸塩の工業的製造方法は、通常、同じ合成経路に従いますが、より大規模です。 このプロセスには、最終生成物の高収率と高純度を確保するための反応条件の精密な制御が含まれます .

科学的研究の応用

Talampicillin Hydrochloride is used extensively in scientific research due to its broad-spectrum antibacterial activity. It is particularly valuable in studies involving:

Chemistry: Investigating the stability and reactivity of beta-lactam antibiotics.

Biology: Studying bacterial resistance mechanisms and the efficacy of prodrugs.

Medicine: Developing new formulations and delivery methods for antibiotics.

Industry: Producing antibiotics for clinical use and exploring new synthetic routes for beta-lactam antibiotics

作用機序

タランプシリン塩酸塩は、細菌細胞壁の合成を阻害することによって作用します。それは、細菌細胞壁の内膜にあるペニシリン結合タンパク質(PBP)を標的にします。これらのPBPは、細菌細胞壁に構造的完全性を提供するペプチドグリカン層の架橋を触媒します。 これらの酵素に結合することにより、タランプシリン塩酸塩は架橋の形成を阻害し、その結果、細胞壁が弱くなり、浸透圧に耐えられなくなり、細胞溶解と細菌の死滅につながります .

類似化合物:

アンプシリン: タランプシリン塩酸塩の親化合物であり、同様の抗菌目的で使用されます。

ピバンプシリン: アンプシリンの別のプロドラッグであり、同様の薬物動態的特性を持っています。

ユニークさ: タランプシリン塩酸塩は、その安定性と経口投与が可能であるという点でユニークであり、アンプシリンの直接投与と比較して、血中アンプシリン濃度が高くなります。 これは、静脈内投与を必要とせずに感染症を治療するための貴重な選択肢となります .

生化学分析

Biochemical Properties

Talampicillin hydrochloride is a prodrug of ampicillin . It undergoes chemical conversion by metabolic processes to become the pharmacologically active drug, ampicillin .

Molecular Mechanism

The molecular mechanism of Talampicillin hydrochloride involves its conversion into ampicillin in the body . Ampicillin, the active form, works by binding to penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, which ultimately leads to cell lysis.

Metabolic Pathways

Talampicillin hydrochloride is metabolized into ampicillin in the body

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Talampicillin Hydrochloride involves protecting the primary amino group of ampicillin as the enamine with ethyl acetoacetate. This intermediate is then esterified by reaction with 3-bromopthalide. The enamine is carefully hydrolyzed with dilute hydrochloric acid in acetonitrile to produce Talampicillin .

Industrial Production Methods: Industrial production methods for Talampicillin Hydrochloride typically follow the same synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

反応の種類: タランプシリン塩酸塩は、体内で加水分解されてアンプシリンを放出し、これが抗菌作用を発揮します。 この化合物は比較的安定しており、通常の条件下では有意な酸化または還元反応を起こしません .

一般的な試薬と条件:

加水分解: アセトニトリル中の希塩酸。

エステル化: 3-ブロモフタリドとエチルアセト酢酸.

生成される主な生成物: タランプシリン塩酸塩の加水分解から生成される主な生成物は、抗菌剤であるアンプシリンです .

4. 科学研究への応用

タランプシリン塩酸塩は、その広範囲な抗菌作用により、科学研究で広く使用されています。それは、特に以下の研究において価値があります。

化学: ベータラクタム系抗生物質の安定性と反応性を調査する。

生物学: 細菌の耐性機構とプロドラッグの有効性を研究する。

医学: 抗生物質の新しい製剤と送達方法を開発する。

類似化合物との比較

Ampicillin: The parent compound of Talampicillin Hydrochloride, used for similar antibacterial purposes.

Pivampicillin: Another prodrug of ampicillin with similar pharmacokinetic properties.

Bacampicillin: A prodrug of ampicillin designed to improve oral bioavailability

Uniqueness: Talampicillin Hydrochloride is unique in its stability and ability to be administered orally, providing higher blood levels of ampicillin compared to direct administration of ampicillin. This makes it a valuable option for treating infections without the need for intravenous administration .

特性

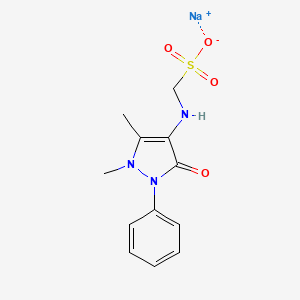

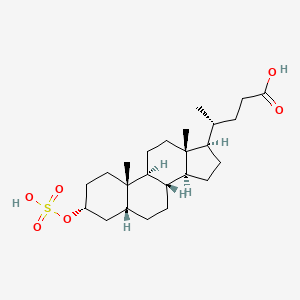

IUPAC Name |

(3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H/t15-,16-,17+,20-,23?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZSYTCTHYSIAO-WVFSJLEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39878-70-1 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester, hydrochloride (1:1), (2S,5R,6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talampicillin hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talampicillin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALAMPICILLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5O3X072I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Talampicillin hydrochloride, and how does it work?

A1: Talampicillin hydrochloride is a phthalidyl ester prodrug of ampicillin. [] While it possesses no intrinsic antibacterial activity, it is rapidly hydrolyzed in the body to release ampicillin. [] Ampicillin, a beta-lactam antibiotic, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] This occurs through the binding of ampicillin to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycans in the bacterial cell wall. [, ]

Q2: Does Talampicillin hydrochloride have a broader spectrum of activity than ampicillin?

A2: No, the antibacterial spectrum of Talampicillin hydrochloride is essentially the same as ampicillin. [] While Talampicillin hydrochloride itself does not have antibacterial activity, its hydrolysis to ampicillin in the body makes it effective against both Gram-positive and Gram-negative bacteria susceptible to ampicillin. [, ]

Q3: How does the absorption of Talampicillin hydrochloride compare to ampicillin?

A3: Talampicillin hydrochloride exhibits superior absorption from the gastrointestinal tract compared to ampicillin. [] Studies show that after oral administration, Talampicillin hydrochloride achieves significantly higher peak serum concentrations of ampicillin than an equivalent dose of ampicillin. [, ]

Q4: What are the implications of better absorption for Talampicillin hydrochloride?

A4: The improved absorption translates to higher bioavailability of ampicillin in the body, potentially leading to enhanced efficacy at lower doses compared to standard ampicillin formulations. [, ]

Q5: What happens to Talampicillin hydrochloride after absorption?

A5: Once absorbed, Talampicillin hydrochloride is rapidly hydrolyzed in the gut mucosa, portal blood, and liver to ampicillin and a phthalidyl ester moiety. [] The ampicillin enters the systemic circulation, while the ester moiety is metabolized and excreted in the urine as 2-hydroxymethylbenzoic acid. []

Q6: What are the clinical indications for Talampicillin hydrochloride?

A6: Talampicillin hydrochloride shares the same clinical indications as ampicillin and is used to treat various bacterial infections. [] This includes infections of the respiratory tract, urinary tract, and skin and soft tissue infections caused by susceptible bacteria. [, ]

Q7: Are there any advantages of using Talampicillin hydrochloride over ampicillin?

A7: Clinical trials suggest that Talampicillin hydrochloride, when administered at half the dose of ampicillin, demonstrates equivalent clinical and bacteriological efficacy. [] Additionally, Talampicillin hydrochloride is associated with a significantly reduced incidence of diarrhea compared to ampicillin. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。